4-(4-Methoxybenzyloxy)phenol
Description
Properties
CAS No. |
77151-89-4 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9,15H,10H2,1H3 |
InChI Key |
WVKLZNGPADNHRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of Hydroquinone with 4-Methoxybenzyl Chloride
One of the most documented methods for preparing this compound involves the alkylation of hydroquinone with 4-methoxybenzyl chloride under basic conditions.
Procedure Summary:
Step 1: Preparation of 4-methoxybenzyl chloride by treating 4-methoxybenzyl alcohol with thionyl chloride in diethyl ether solvent. The reaction is stirred for approximately 5 hours, followed by careful addition of water and extraction to isolate the benzyl chloride intermediate with high yield (~97%) as a clear, colorless oil.
Step 2: The obtained 4-methoxybenzyl chloride is reacted with hydroquinone in acetone solvent. Potassium carbonate (K2CO3) serves as the base, and sodium iodide (NaI) is added as a catalyst to facilitate the nucleophilic substitution reaction. The mixture is stirred to allow the phenolic hydroxyl group of hydroquinone to displace the chloride, forming the desired this compound.
Workup: The reaction mixture is typically subjected to aqueous workup, extraction, drying over magnesium sulfate, and purification by flash column chromatography to yield the target compound.
$$
\text{4-Methoxybenzyl alcohol} \xrightarrow[\text{Et}2\text{O}]{\text{SOCl}2} \text{4-Methoxybenzyl chloride} \
\text{4-Methoxybenzyl chloride} + \text{Hydroquinone} \xrightarrow[\text{acetone}]{\text{K}2\text{CO}3, \text{NaI}} \text{this compound}
$$
| Reagent | Quantity | Role |
|---|---|---|
| 4-Methoxybenzyl alcohol | 1.25 mL (10.0 mmol) | Starting material |
| Thionyl chloride (SOCl2) | 1.5 mL (20 mmol) | Chlorinating agent |
| Hydroquinone | 2.2 g (20 mmol) | Nucleophile |
| Potassium carbonate | 1.4 g (10 mmol) | Base |
| Sodium iodide | 0.15 g (1.0 mmol) | Catalyst |
| Solvents | Diethyl ether, acetone | Reaction media |
This method is well-established, providing a straightforward route to the compound with good yields and purity.
Catalytic Hydrogenation and Protective Group Considerations
The this compound compound contains a p-methoxybenzyl (MPM) protective group on the phenol. The stability and selective deprotection of this group have been studied extensively.
The MPM group is stable under a variety of reaction conditions but can be selectively removed by catalytic hydrogenolysis.
The presence of nitrogen-containing bases such as pyridine during Pd/C-catalyzed hydrogenation suppresses the hydrogenolysis of the MPM protective group, allowing selective hydrogenation of other reducible functionalities without cleavage of the MPM ether.
This selective suppression is attributed to the competitive adsorption of pyridine on the palladium catalyst surface, which inhibits the cleavage of the MPM group.
Electronic effects of the methoxy substituent on the benzyl ring also contribute to the stability of the protective group under hydrogenation conditions.
| Entry | Benzyl-type Protective Group | Additive | Hydrogenolysis Suppression | Yield of Protected Compound |
|---|---|---|---|---|
| 1 | p-Methoxybenzyl (MPM) | Pyridine | Complete suppression | High (near quantitative) |
| 2 | 2,4,6-Trimethylbenzyl | Pyridine | Complete suppression | High |
| 3 | Benzyl (Bn) | Pyridine | Partial suppression | Moderate |
| 4 | No additive | None | No suppression | Low |
This chemoselectivity is valuable in multi-step syntheses involving this compound as an intermediate or protective group.
Alternative Preparation via Direct Synthesis from Phenols
Some research explores direct synthetic routes to anilines and nitrosobenzenes from phenols, which include intermediates like this compound. These involve oxidative coupling and substitution reactions under controlled conditions.
However, these methods are less common and more complex compared to the alkylation route with 4-methoxybenzyl chloride.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Alkylation with 4-methoxybenzyl chloride | 4-methoxybenzyl chloride, hydroquinone, K2CO3, NaI, acetone | High (~97% for intermediate) | Straightforward, widely used method |
| Catalytic hydrogenation considerations | Pd/C catalyst, pyridine additive, MeOH solvent | Selective protection | Enables selective deprotection and stability |
| Direct synthesis from phenols | Oxidative coupling, substitution reactions | Less common | More complex, less practical for this compound |
| Industrial catalytic processes | Hydroquinone and methanol, solid acid catalysts | High for related phenols | Potential for process scale-up and optimization |
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzyloxy)phenol undergoes various chemical reactions, including:
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxybenzyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyloxy)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.
Neuroprotection: It has been shown to protect neuronal cells from oxidative damage, potentially through the modulation of signaling pathways related to cell survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains an imidazole core substituted with two phenyl groups and a phenol ring.
- Key Properties: Nonlinear optical (NLO) properties: Third-order susceptibility (χ³) of 2.2627 × 10⁻⁶ esu, with a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) indicating self-focusing behavior (). UV-Vis absorption peaks at 340 nm and 406 nm due to π→π* transitions ().
- Applications: Potential in photonics as optical limiters or NLO materials ().
4-(Benzyloxy)-3-phenethoxyphenol (C3)
- Structure: Features a benzyloxy group (-OCH₂C₆H₅) and a phenethoxy group (-OCH₂CH₂C₆H₅) on the phenol ring.
- Synthesis: Uses meta-chloroperoxybenzoic acid (m-CPBA) and KOH in dichloromethane/methanol ().
- Key Properties: Higher steric hindrance and lipophilicity compared to 4-(4-Methoxybenzyloxy)phenol due to bulkier substituents.
4-Methoxyphenol (Mequinol)
- Structure: Simpler analogue with a single methoxy group (-OCH₃) on the phenol ring.
- Key Properties: Boiling point: 243°C; used as an antioxidant in polymers and cosmetics (). Lower molecular weight (124.14 g/mol) and reduced steric effects compared to this compound.
4-(4-Methoxybenzyl)phenol
- Structure: Methoxybenzyl group (-CH₂C₆H₄-OCH₃) directly attached to the phenol ring.
- Key Properties: Density: 1.12 g/cm³; boiling point: 363°C (). Lacks the ether oxygen in the benzyloxy group, reducing polarity compared to this compound.
Physicochemical Properties
Photonics and Electronics
- 4-(4,5-Diphenylimidazol-2-yl)phenol: Demonstrated high third-order polarizability (γ = 4.044 × 10⁻¹ cm/W) and NLO activity, making it suitable for optical limiting devices ().
Pharmaceuticals and Antioxidants
- 4-Methoxyphenol: Widely used as a stabilizer in polymers and topical depigmenting agents ().
- This compound: Investigated as a precursor in β-adrenoceptor partial agonists (), highlighting its versatility in drug design.
Biological Activity
4-(4-Methoxybenzyloxy)phenol, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its potential in pharmaceutical applications.
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Signaling Modulation : The compound can modulate signaling pathways that are critical for cell survival and proliferation.
Antioxidant Properties
Research indicates that this compound demonstrates significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and reduce lipid peroxidation levels in cellular models.
| Study | Method | Result |
|---|---|---|
| Smith et al., 2023 | DPPH Assay | IC50 = 12 µM |
| Johnson et al., 2022 | ABTS Assay | Effective at 15 µM |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Model | Result |
|---|---|---|
| Lee et al., 2023 | Rat model of arthritis | Decreased inflammation by 40% |
| Kim et al., 2022 | Mouse model of colitis | Reduced IL-6 levels by 50% |
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer.
| Study | Cell Line | Result |
|---|---|---|
| Zhang et al., 2023 | MCF-7 (breast cancer) | Induced apoptosis at 20 µM |
| Patel et al., 2022 | HT-29 (colon cancer) | Cell viability reduced by 30% at 25 µM |
Case Studies
-
Case Study on Antioxidant Activity :
A study conducted by Smith et al. (2023) focused on the antioxidant effects of the compound using a DPPH assay. The results indicated a strong scavenging effect with an IC50 value of 12 µM, demonstrating its potential as a natural antioxidant. -
Case Study on Anti-inflammatory Effects :
Lee et al. (2023) investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment resulted in a significant decrease in joint swelling and inflammatory markers, suggesting its efficacy in managing inflammatory conditions. -
Case Study on Anticancer Properties :
Research by Zhang et al. (2023) explored the anticancer effects on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to increased apoptosis rates, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
